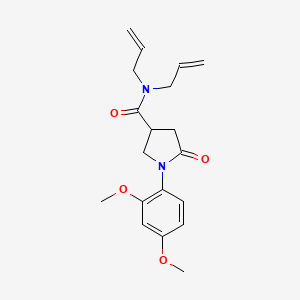
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the pyrrolidine class. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two prop-2-en-1-yl groups. The presence of the 2,4-dimethoxyphenyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 2,4-dimethoxyphenyl group and the carboxamide group. The final step involves the addition of the prop-2-en-1-yl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-2-carboxamide
- 1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-4-carboxamide
Uniqueness
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group and the presence of the 2,4-dimethoxyphenyl group
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c1-5-9-20(10-6-2)19(23)14-11-18(22)21(13-14)16-8-7-15(24-3)12-17(16)25-4/h5-8,12,14H,1-2,9-11,13H2,3-4H3 |
InChI Key |
DQBQNXAMJDWUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N(CC=C)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11172271.png)
![1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B11172273.png)
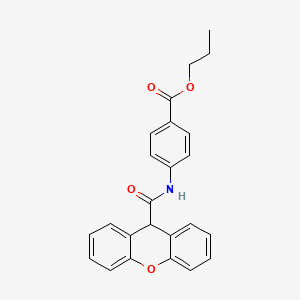
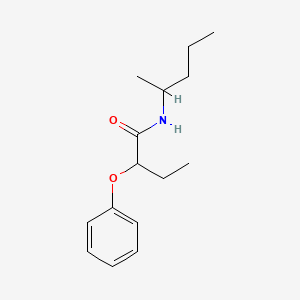
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172289.png)
![1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172295.png)
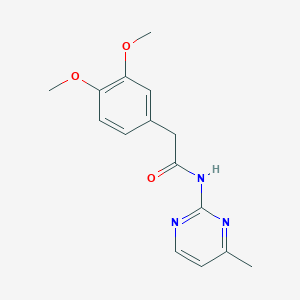
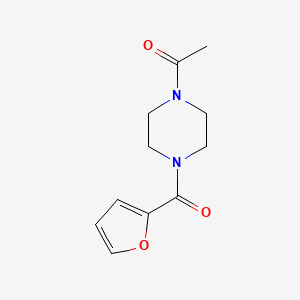
![2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11172317.png)
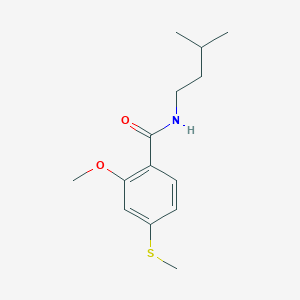
![2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172326.png)

![1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11172338.png)
![3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172353.png)
